molecular formula C6H4F3N B054556 3-(Trifluoromethyl)pyridine CAS No. 3796-23-4

3-(Trifluoromethyl)pyridine

Cat. No.: B054556
CAS No.: 3796-23-4
M. Wt: 147.1 g/mol
InChI Key: JTZSFNHHVULOGJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3N. It is a derivative of pyridine, where a trifluoromethyl group (-CF3) is attached to the third position of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

3-(Trifluoromethyl)pyridine (TFMP) is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the protection of crops from pests and is also found in several pharmaceutical and veterinary products It is known that tfmp derivatives have been used in the synthesis of compounds targeting pi3ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Mode of Action

The presence of fluorine and pyridine structure in TFMP derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .

Biochemical Pathways

Tfmp derivatives have been used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that TFMP may play a role in carbon–carbon bond formation in biochemical pathways.

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities , which may suggest an impact on their bioavailability.

Result of Action

The result of TFMP’s action is largely dependent on its application. In the agrochemical industry, TFMP derivatives are used for the protection of crops from pests . In the pharmaceutical and veterinary industries, TFMP derivatives are used in several approved products, and many candidates are currently undergoing clinical trials

Action Environment

The action environment can influence the efficacy and stability of TFMP. For instance, safety data sheets recommend using TFMP only outdoors or in a well-ventilated area, and taking measures to prevent the build-up of electrostatic charge . These precautions suggest that environmental factors such as ventilation and static electricity can influence the action of TFMP.

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . It has been observed to interact with enzymes such as cytochrome P450, influencing their activity and potentially leading to enzyme inhibition or activation . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of kinases involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Furthermore, this compound can alter the expression of genes related to metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity . The trifluoromethyl group can enhance the binding affinity of the compound to its targets, leading to more potent biological effects . Additionally, this compound can inhibit or activate enzymes by interacting with their active sites, resulting in changes in metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under various conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can undergo phase I and phase II metabolic reactions, including hydroxylation and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues can be influenced by factors such as lipophilicity and protein binding, affecting its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound can be targeted to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several methods to synthesize 3-(Trifluoromethyl)pyridine. One common approach involves the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on constructing the pyridine ring from a trifluoromethyl-containing building block . Additionally, direct introduction of the trifluoromethyl group using active species like trifluoromethyl copper is also employed .

Industrial Production Methods: Industrial production of this compound often involves high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride. This method allows for efficient production of the compound in good yields .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpyridine oxides, while substitution reactions can produce a variety of substituted pyridines .

Comparison with Similar Compounds

Comparison: 3-(Trifluoromethyl)pyridine is unique due to its specific position of the trifluoromethyl group on the pyridine ring, which imparts distinct chemical and physical properties. Compared to its isomers, it often exhibits different reactivity and biological activity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZSFNHHVULOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191397
Record name 3-Trifluoromethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3796-23-4
Record name 3-(Trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3796-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Trifluoromethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Trifluoromethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-TRIFLUOROMETHYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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